

CAS number and basic properties of 2,3-dichloroquinoxaline.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dichloroquinoxaline

Cat. No.: B139996

[Get Quote](#)

2,3-Dichloroquinoxaline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **2,3-dichloroquinoxaline**, a key building block in organic synthesis and pharmaceutical development. It covers its fundamental properties, detailed experimental protocols for its synthesis, and its applications, particularly in the creation of novel therapeutic agents.

Core Properties of 2,3-Dichloroquinoxaline

2,3-Dichloroquinoxaline, identified by the CAS Registry Number 2213-63-0, is a dichlorinated quinoxaline derivative.^{[1][2]} It presents as a gray or light yellow to off-white solid and is characterized by its insolubility in water.^{[1][3][4]} This compound is a versatile precursor in the synthesis of a wide range of quinoxaline derivatives due to the reactivity of its two chlorine atoms, which are susceptible to nucleophilic aromatic substitution.^{[5][6][7]}

Quantitative Data Summary

Property	Value	Source(s)
CAS Number	2213-63-0	[1] [2]
Molecular Formula	C8H4Cl2N2	[1] [2]
Molecular Weight	199.03 g/mol	[1]
Melting Point	151-154 °C	[5]
Appearance	Gray solid; light yellow to off-white powder	[1] [3] [4]
Solubility	Insoluble in water; Soluble in chloroform and ethyl acetate	[1] [3]

Synthesis and Reactions

2,3-Dichloroquinoxaline is a critical intermediate for synthesizing a variety of mono- and di-substituted quinoxalines. Its chemical reactivity makes it a valuable scaffold in the development of compounds with potential anticancer and antimicrobial activities.[\[8\]](#) The quinoxaline structure itself is found in numerous compounds with significant pharmacological properties, including anti-cancer, anti-microbial, anti-viral, and anti-inflammatory activities.[\[9\]](#)

Experimental Protocols

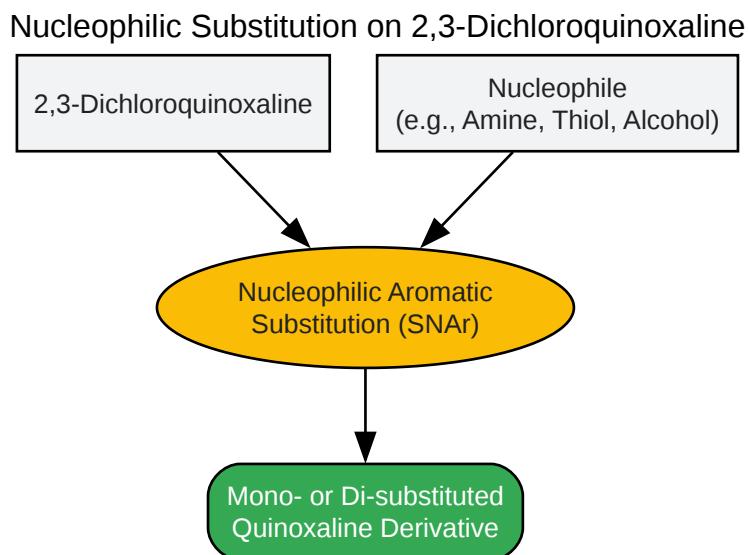
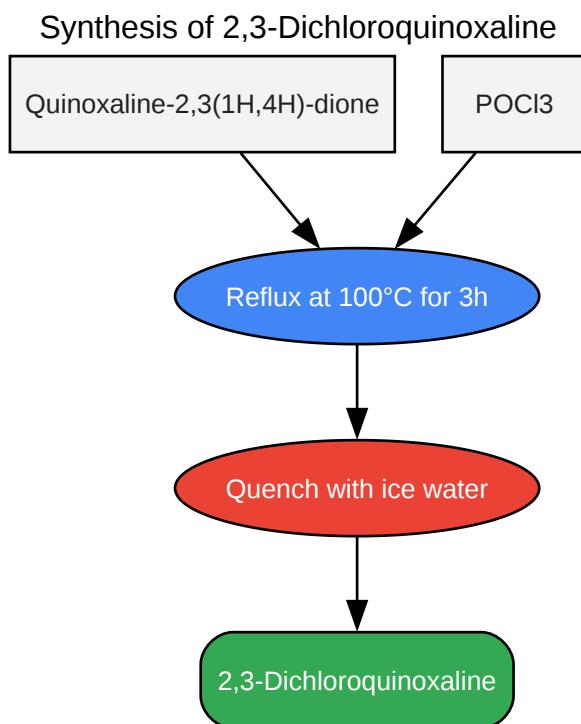
Synthesis of **2,3-Dichloroquinoxaline** from Quinoxaline-2,3(1H,4H)-dione:

This protocol outlines a common laboratory-scale synthesis of **2,3-dichloroquinoxaline**.

- Materials:
 - Quinoxaline-2,3(1H,4H)-dione (5.00 g)
 - Phosphorus oxychloride (POCl3) (20 mL)[\[10\]](#)[\[11\]](#)
- Procedure:
 - To a stirred solution of quinoxaline-2,3(1H,4H)-dione, add phosphorus oxychloride.[\[10\]](#)[\[11\]](#)

- Reflux the resulting mixture at 100 °C for 3 hours.[10][11]
- Reaction progress should be monitored using Thin Layer Chromatography (TLC).[10][11]
- Upon completion, the excess phosphorus oxychloride is removed by distillation under vacuum.[11]
- The reaction mixture is then carefully quenched with ice-cold water.[11]
- The resulting off-white solid precipitate is collected by filtration using a Buchner funnel under vacuum to yield **2,3-dichloroquinoxaline**.[10][11]

Nucleophilic Aromatic Substitution Reaction with Hydrazine Hydrate:



This protocol demonstrates a typical substitution reaction where the chlorine atoms are displaced.

- Materials:
 - **2,3-Dichloroquinoxaline** (10.0 g)
 - Hydrazine hydrate (10.0 g, 0.22 mol)
 - Ethanol (200 mL)[3]
- Procedure:
 - In a dry 500 mL reaction flask, dissolve **2,3-dichloroquinoxaline** and hydrazine hydrate in ethanol.[3]
 - Stir the reaction mixture at 25 °C for 16 hours.[3]
 - After the reaction is complete, the precipitate is collected by filtration.[3]
 - The solid is washed with anhydrous ethanol and dried under vacuum to obtain the final product.[3]

Applications in Drug Development

The versatility of **2,3-dichloroquinoxaline** stems from the two reactive chlorine atoms which can be readily displaced through nucleophilic substitution and cross-coupling reactions.^[9] This allows for the introduction of various functional groups to create libraries of quinoxaline derivatives for biological screening.^[9] These derivatives are investigated for a range of therapeutic applications, including their potential as anticancer and antimicrobial agents.^{[3][8]} The compound serves as a foundational scaffold for the synthesis of novel drug candidates.^[6]

Diagrams

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dichloroquinoxaline | C8H4Cl2N2 | CID 16659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Page loading... [guidechem.com]
- 4. 2,3-Dichloroquinoxaline 2213-63-0 - Zhejiang Taizhou Shengfeng Chemical Co., Ltd. [zjsfchem.com]
- 5. 2,3-Dichloroquinoxaline | 2213-63-0 [chemicalbook.com]
- 6. nbino.com [nbino.com]
- 7. nbino.com [nbino.com]
- 8. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbino.com [nbino.com]
- 10. benchchem.com [benchchem.com]
- 11. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [CAS number and basic properties of 2,3-dichloroquinoxaline.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139996#cas-number-and-basic-properties-of-2-3-dichloroquinoxaline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com